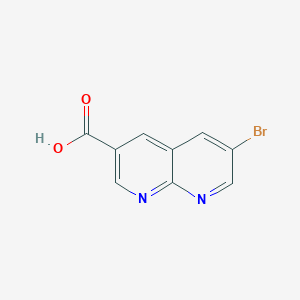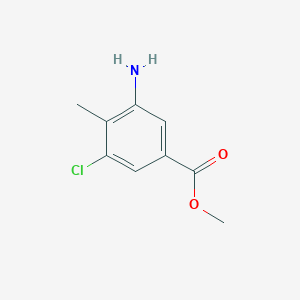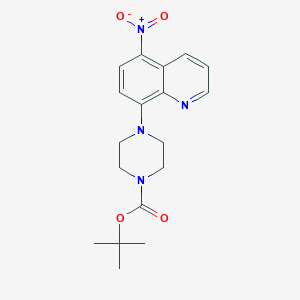![molecular formula C14H21FN2 B1438712 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline CAS No. 1156225-85-2](/img/structure/B1438712.png)
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
描述
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-ethylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by nucleophilic substitution with 2-ethylpiperidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimal by-products. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted aniline derivatives.
科学研究应用
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperidine ring and fluorinated aniline moiety contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
相似化合物的比较
2-[(2-Ethyl-1-piperidinyl)methyl]-4-chloroaniline: Similar structure with a chlorine atom instead of fluorine.
2-[(2-Ethyl-1-piperidinyl)methyl]-4-bromoaniline: Similar structure with a bromine atom instead of fluorine.
2-[(2-Ethyl-1-piperidinyl)methyl]-4-iodoaniline: Similar structure with an iodine atom instead of fluorine.
Uniqueness: 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This uniqueness can lead to different biological activities and applications compared to its halogenated analogs .
属性
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSYCDLPBUZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)


![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)


![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)
